molecular formula C4H6N2O3 B8355631 3-Methoxy-2,4-dioxoimidazolidine

3-Methoxy-2,4-dioxoimidazolidine

Cat. No.: B8355631
M. Wt: 130.10 g/mol
InChI Key: QYPUMOGWZOOAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,4-dioxoimidazolidine, also known as a hydantoin derivative, is a chemical compound of significant interest in scientific research and development. Its core structure is part of a class of heterocyclic compounds consistently recognized as the backbone of numerous therapeutic agents . Researchers value this scaffold for its versatility as a key intermediate in organic synthesis and for its potential biological activities. The imidazolidinedione ring can be functionalized at various positions, making it a valuable precursor for creating diverse compound libraries . The methoxy substituent on this core structure is a common modification explored in drug discovery to fine-tune the molecule's physicochemical properties and metabolic stability . Although the specific mechanism of action for 3-Methoxy-2,4-dioxoimidazolidine is dependent on the final target and full molecular structure, related 2,4-dioxoimidazolidine compounds have been investigated as potent inhibitors of biological processes, such as blood platelet aggregation . Furthermore, structurally similar 5-arylideneimidazolidine-2,4-dione derivatives have been designed and synthesized for applications as novel UV-filters with favorable safety profiles, demonstrating the wide applicability of this chemical class . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

3-methoxyimidazolidine-2,4-dione

InChI

InChI=1S/C4H6N2O3/c1-9-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)

InChI Key

QYPUMOGWZOOAGB-UHFFFAOYSA-N

Canonical SMILES

CON1C(=O)CNC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazolidine-2,4-dione Derivatives

3-Hydroxymethyl-1-(4-methoxyphenyl)imidazolidine-2,4-dione ()
  • Structure : Features a hydroxymethyl group at position 3 and a 4-methoxyphenyl substituent at position 1.
  • Synthesis : Derived during antidiabetic agent research, emphasizing the role of substituents in biological activity.
  • Key Properties :
    • Biological Activity : Exhibits potent antidiabetic activity, attributed to the electron-withdrawing dioxo groups enhancing interactions with biological targets.
    • Crystallography : Crystal structure analysis reveals planar imidazolidine rings, suggesting stability in solid-state configurations .

Comparison with 3-Methoxy-2,4-dioxoimidazolidine :

  • The absence of a 4-methoxyphenyl substituent in the target compound might reduce steric hindrance, favoring interactions with smaller enzymatic pockets.

Thiazolidine-2,4-dione Derivatives

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione ()
  • Structure: Contains a thiazolidine ring (sulfur at position 1) with a diisopropylaminoethyl side chain and a 4-methoxybenzylidene group.
  • Synthesis: Achieved via condensation reactions using 2-diisopropylaminoethyl chloride and 4-methoxybenzaldehyde.
  • Key Properties: Physical Data: Melting point 83–85°C; characterized by LC-MS and NMR.

Comparison with 3-Methoxy-2,4-dioxoimidazolidine :

  • The methoxybenzylidene group in the thiazolidine derivative introduces π-π stacking capabilities, absent in the simpler methoxy-substituted imidazolidine.

Complex Heterocyclic Derivatives

4-Methoxybenzyl-Imidazo[2,1-b][1,3,4]thiadiazole Derivatives ()
  • Structure : Combines imidazo-thiadiazole cores with 4-methoxybenzyl substituents.
  • Synthesis : Involves sulfuric acid-catalyzed reactions between 4-methoxyphenyl acetic acid and thiosemicarbazide .
  • Key Properties : Demonstrated antimicrobial and anticancer activities, linked to the electron-rich methoxy group enhancing target binding.

Comparison with 3-Methoxy-2,4-dioxoimidazolidine :

  • The methoxy group’s position (para in benzyl vs. position 3 in imidazolidine) influences spatial orientation in biological interactions.

Data Tables

Table 2: Structural and Functional Comparisons

Feature 3-Methoxy-2,4-dioxoimidazolidine Thiazolidine-2,4-dione Derivatives Imidazo-thiadiazole Derivatives
Core Heteroatoms O (imidazolidine) S (thiazolidine) S, N (imidazo-thiadiazole)
Key Substituents 3-Methoxy Variable (e.g., benzylidene) 4-Methoxybenzyl
Synthetic Complexity Moderate Moderate to High High
Biological Target Potential antidiabetic Antidiabetic, antimicrobial Antimicrobial, anticancer

Research Implications and Gaps

  • Synthetic Challenges : The methoxy group’s position in 3-Methoxy-2,4-dioxoimidazolidine may require optimized conditions (e.g., inert atmosphere, as in ) to prevent demethylation.
  • Comparative studies with thiazolidinediones () are warranted.
  • Structural Insights : Crystallographic data () and π-π interactions () highlight the importance of substituent positioning for stability and efficacy.

Preparation Methods

Bromination and Methoxylation of Imidazolidine Intermediates

The bromination of imidazolidine-2,4-dione, as described in DE3717291A1, highlights a pathway for introducing substituents . For 3-Methoxy-2,4-dioxoimidazolidine, bromination at the 3-position followed by nucleophilic substitution with methoxide could yield the target compound.

Procedure :

  • Bromination : Treat imidazolidine-2,4-dione with bromine in dichloromethane at 0°C.

  • Methoxylation : React the brominated intermediate with sodium methoxide in dimethylformamide (DMF) at 60°C.

  • Purification : Column chromatography or recrystallization.

Critical Factors :

  • Steric Hindrance : The 3-position’s accessibility influences substitution efficiency.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance methoxide nucleophilicity .

Direct Methoxylation via Nucleophilic Substitution

Introducing the methoxy group post-cyclization offers an alternative route. For instance, chloromethyl intermediates can undergo nucleophilic substitution with methoxide ions.

Case Study :

  • Intermediate : 3-Chloro-2,4-dioxoimidazolidine.

  • Reagent : Sodium methoxide (NaOMe) in methanol.

  • Conditions : Reflux at 65°C for 6–8 hours.

  • Yield : ~50–65% (estimated from analogous reactions) .

This method risks ring-opening under strongly basic conditions, necessitating precise stoichiometry and temperature control.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Potential
Cyclization of UreaSimplified one-pot synthesisDemethylation risks at high pH60–75%
Catalytic HydrogenationHigh regioselectivityMulti-step process; costly catalysts40–55%
Bromination-MethoxylationPrecise substitution controlHazardous bromine handling50–65%
Direct MethoxylationPost-cyclization functionalizationCompeting side reactions50–65%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Methoxy-2,4-dioxoimidazolidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of imidazolidine derivatives typically involves cyclocondensation reactions under controlled conditions. Solvents like dimethyl sulfoxide (DMSO) or ethanol are critical for solubility and reaction efficiency, while acetic acid may catalyze intermediate formation . Temperature (e.g., room temperature vs. reflux) and pH adjustments are crucial to avoid side reactions. Purification via recrystallization or column chromatography ensures high purity (>95%), as demonstrated in analogous heterocyclic syntheses . Yield optimization requires stoichiometric balancing of reactants and monitoring via TLC or NMR .

Q. How can NMR and FTIR spectroscopy confirm the structural integrity of 3-Methoxy-2,4-dioxoimidazolidine?

  • Methodological Answer :

  • 1H-NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and carbonyl-related protons (δ 10–12 ppm for tautomeric forms). Residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) serve as internal references .
  • 13C-NMR : Carbonyl carbons (C=O) appear at δ 160–180 ppm, while methoxy carbons resonate at δ 55–60 ppm .
  • FTIR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-O (1050–1250 cm⁻¹) confirm functional groups. ATR-FTIR with diamond crystals enhances resolution for solid-phase analysis .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for 3-Methoxy-2,4-dioxoimidazolidine?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria not modeled in silico. To address this:

  • Compare DFT-calculated tautomer stability (e.g., keto-enol forms) with experimental NMR data .
  • Use polarizable continuum models (PCM) in simulations to account for solvent interactions (e.g., DMSO) .
  • Validate predicted reaction pathways with kinetic studies (e.g., variable-temperature NMR) .

Q. How can electrochemical methods characterize the redox behavior of 3-Methoxy-2,4-dioxoimidazolidine?

  • Methodological Answer : Cyclic voltammetry (CV) or differential pulse voltammetry (DPV) on modified electrodes (e.g., carbon paste electrodes with surfactants) can detect oxidation/reduction peaks. For example:

  • Optimize surfactant content (e.g., 2% cationic surfactant) to enhance peak separation and sensitivity .
  • Calibrate against standards in pH 5.0 buffers to establish linear ranges (e.g., 10⁻⁶–10⁻³ M) and LODs (sub-µM) .

Q. What challenges arise in establishing structure-activity relationships (SAR) for 3-Methoxy-2,4-dioxoimidazolidine derivatives in pharmacological studies?

  • Methodological Answer :

  • Bioactivity Variability : Minor structural changes (e.g., substituent position) can drastically alter potency. Use systematic derivatization (e.g., replacing methoxy with ethoxy groups) and assay in cell-based models .
  • Metabolic Stability : Evaluate pharmacokinetics (e.g., microsomal assays) to identify labile moieties. For instance, methoxy groups may resist hydrolysis compared to esters .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, correlating docking scores with IC₅₀ values from enzymatic assays .

Data Analysis and Validation

Q. How should researchers address inconsistencies in reported biological activities of 3-Methoxy-2,4-dioxoimidazolidine analogs?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time) .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
  • Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity, ruling off-target effects .

Q. What advanced techniques validate the stereochemical purity of chiral derivatives of 3-Methoxy-2,4-dioxoimidazolidine?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to resolve enantiomers .
  • X-ray Crystallography : Determine absolute configuration via single-crystal analysis (e.g., Mo Kα radiation) .
  • Circular Dichroism (CD) : Correlate CD spectra with computational predictions (e.g., TDDFT) for stereochemical assignment .

Method Development

Q. How can researchers adapt synthetic protocols for 3-Methoxy-2,4-dioxoimidazolidine to scale-up scenarios?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Green Chemistry : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.